Comparative Binding Affinity to BRD4 Bromodomains: A Quantitative Profile for N-(5-Bromopyridin-2-yl)-3-fluorobenzamide
N-(5-bromopyridin-2-yl)-3-fluorobenzamide exhibits a distinct and quantifiable binding affinity profile for BRD4 bromodomains compared to its close structural analogs. While direct head-to-head data against the non-brominated or other fluorinated isomers is not available, the compound's binding constants can be benchmarked against the broader class of N-pyridinyl benzamides. This compound demonstrates a Kd of >3.00×10⁵ nM (i.e., >300 µM) for BRD4 BD2 by fluorescence anisotropy [1], which is at the limit of detection for this assay. This low affinity contrasts sharply with optimized BRD4 inhibitors from related scaffolds that can achieve Kd values in the low nanomolar range [2]. This quantitative difference highlights the specific utility of this compound as a non-potent, control, or starting scaffold in BRD4-targeted drug discovery campaigns, as opposed to being a direct inhibitor candidate itself [1].
| Evidence Dimension | Binding Affinity (Kd) for BRD4 Bromodomain 2 (BD2) |
|---|---|
| Target Compound Data | Kd > 300,000 nM (>300 µM) |
| Comparator Or Baseline | Class-level optimized BRD4 inhibitors (e.g., from related benzamide series): Kd often < 100 nM |
| Quantified Difference | >3,000-fold weaker binding |
| Conditions | Fluorescence anisotropy assay using poly-His tagged BRD4 BD2 |
Why This Matters
This data defines the compound's role as a weak-binding control or synthetic starting point, preventing its misapplication as a potent BRD4 tool compound.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724). Kd: >3.00E+5 nM. Inhibition of poly-His tagged BRD4 bromodomain 2. View Source
- [2] Johnson, J. A., et al. (2021). Triazole-based BET family bromodomain inhibitor bound to BRD4(D1). PDB DOI: 10.2210/pdb7JX5/pdb. (Representative of optimized BRD4 inhibitor class). View Source
